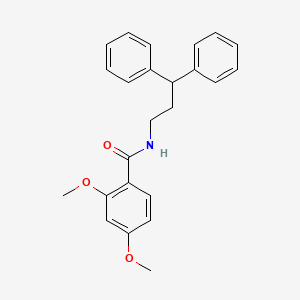

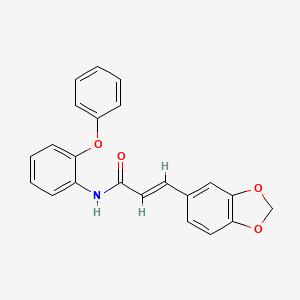

N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide

描述

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a process for producing N-methyl-3,3-diphenylpropylamine involves the demethylation of N, N-dimethyl-3,3-diphenylpropylamine, followed by hydrolysis . Another synthesis involves the reaction of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with sodium iodide and chlortrimethylsilane .Molecular Structure Analysis

The molecular structure of N-(3,3-Diphenylpropyl)glycinamide, a similar compound, has been reported . It has a molecular weight of 268.35 and a linear formula of C17H20N2O . Another related compound, 3,3-Diphenylpropylamine, has a molecular formula of C15H17N .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the photodegradation of dihydropyridine compounds has been investigated . The compounds were found to decompose into different numbers of photoproducts with different rate constants .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, N-(3,3-Diphenylpropyl)glycinamide is a white solid that is soluble in DMSO . Another related compound, 3,3-Diphenylpropyl isocyanate, has a density of 0.988±0.06 g/cm3.科学研究应用

Antioxidant Activity

“N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide” is a type of acetamide derivative. Acetamide derivatives have been found to possess antioxidant activity . Antioxidants are compounds that can protect biological systems against the harmful effects of oxidative processes. They have received increased attention for their potential activities in preventing cancer, cardiovascular disorders, and aging .

Anti-Inflammatory Activity

In addition to their antioxidant properties, acetamide derivatives also have potential anti-inflammatory activity . Inflammation is a biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Anti-inflammatory compounds can help reduce inflammation and could be used in the treatment of diseases characterized by inflammation .

Antiproliferative Activity

The study also mentions the antiproliferative activity of these compounds . Antiproliferative agents inhibit or prevent the growth of cells, including cancer cells. This makes them potentially useful in cancer treatment .

Optogenetics

While not directly related to “N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide”, the term “Oprea1_120685” appears in the context of optogenetics . Optogenetics is a method that combines genetic and optic approaches to control the electrical activity of excitable cells (neurons and muscle fibers). This method is based on the implementation of specific light-sensitive proteins, which are called opsins . If “Oprea1_120685” is somehow related to this field, it could potentially be used in controlling cell activity.

Chemical Synthesis

“N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide” can be used in chemical synthesis . It can be used as a reagent or intermediate in the synthesis of other chemical compounds .

Biological Research

This compound can also be used in biological research . For example, it can be used to study its effects on various biological systems or processes .

作用机制

Target of Action

N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide, also known as Oprea1_120685, is a complex compound with a structure closely related to difenoxin . It primarily targets the NMDA glutamate receptor . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function .

Mode of Action

Oprea1_120685 interacts with its target, the NMDA glutamate receptor, by acting as an open channel blocker . This means it prevents the normal functioning of the receptor by blocking the channel through which ions flow, thereby inhibiting the receptor’s activity .

Biochemical Pathways

The primary biochemical pathway affected by Oprea1_120685 is the glutamatergic signaling pathway . By blocking the NMDA glutamate receptor, Oprea1_120685 disrupts the normal flow of ions through the receptor, which can lead to a decrease in the transmission of glutamate signals . This can have downstream effects on various cellular processes that rely on glutamate signaling.

Pharmacokinetics

Given its structural similarity to difenoxin, it may share some pharmacokinetic properties with this compound . Difenoxin is known to have a high peripheral/central actions ratio, primarily working on opioid receptors in the intestines rather than the central nervous system .

Result of Action

The molecular and cellular effects of Oprea1_120685’s action are largely dependent on its interaction with the NMDA glutamate receptor. By blocking this receptor, Oprea1_120685 can inhibit glutamate signaling, which may lead to changes in synaptic plasticity and memory function . .

Action Environment

The action, efficacy, and stability of Oprea1_120685 can be influenced by various environmental factors. For example, the presence of other molecules that interact with the NMDA glutamate receptor could potentially affect the action of Oprea1_120685 . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

安全和危害

属性

IUPAC Name |

N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-27-20-13-14-22(23(17-20)28-2)24(26)25-16-15-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,21H,15-16H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXZXKNFDYLUPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)-2,4-dimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)

![3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3435395.png)

![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)

![ethyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435429.png)

![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B3435436.png)

![N-[4-({[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3435445.png)

![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-2-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3435465.png)

![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B3435470.png)

![2-(2,4-dimethoxyphenyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3435488.png)

![5-bromo-N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-2-furamide](/img/structure/B3435497.png)